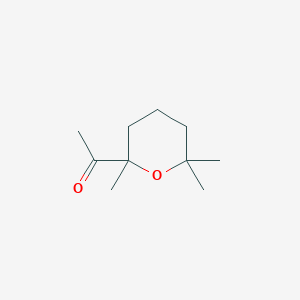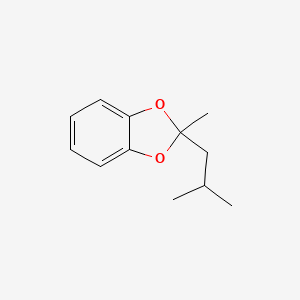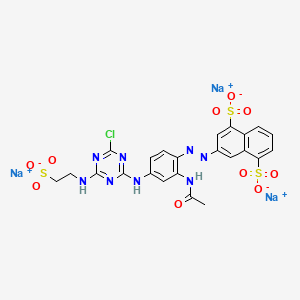![molecular formula C12H8ClN5O6S B14456190 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate CAS No. 72845-90-0](/img/structure/B14456190.png)
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate is a diazonium salt that is commonly used in various chemical reactions, particularly in the synthesis of azo dyes. This compound is known for its vibrant color and its ability to form stable azo compounds through coupling reactions with aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate typically involves the diazotization of 2-chloro-4-nitroaniline. The process begins with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then coupled with 4-nitrophenol in the presence of a base to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate undergoes various types of chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyanides through Sandmeyer reactions.
Common Reagents and Conditions
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: Involve the use of copper(I) salts (e.g., copper(I) chloride, copper(I) bromide) and other reagents like hypophosphorous acid.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Substituted Aromatic Compounds: Formed through substitution reactions where the diazonium group is replaced by other functional groups.
Applications De Recherche Scientifique
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and as a reagent in various organic reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium group is highly reactive and can form stable azo compounds through electrophilic aromatic substitution. The molecular targets and pathways involved in these reactions include the aromatic rings of phenols and amines, which act as nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the diazonium group.
4-Nitrophenylazobenzene: Similar azo compound but without the chloro substituent.
Uniqueness
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate is unique due to its combination of chloro, nitro, and diazonium groups, which confer specific reactivity and stability. This makes it particularly useful in the synthesis of complex azo compounds and in various industrial applications .
Propriétés
Numéro CAS |
72845-90-0 |
|---|---|
Formule moléculaire |
C12H8ClN5O6S |
Poids moléculaire |
385.74 g/mol |
Nom IUPAC |
2-chloro-4-[(4-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(3-6-12(11)15-14)17-16-8-1-4-10(5-2-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
LEAZYQHEKMLEMJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[N+]#N)Cl)[N+](=O)[O-].OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)

![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)


![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)

![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)

